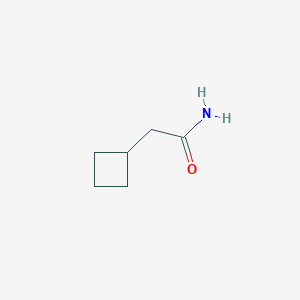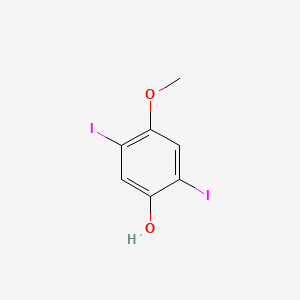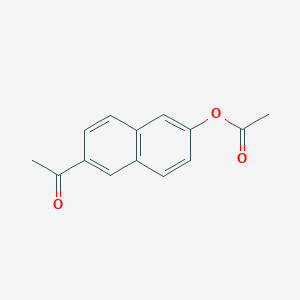
D-glucaro-6,3-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-glucaro-6,3-lactone is a lactone derivative of D-glucaric acid, a naturally occurring compound found in various fruits and vegetables It is a cyclic ester formed by the intramolecular esterification of D-glucaric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: D-glucaro-6,3-lactone can be synthesized from D-glucaric acid through a lactonization process. The process involves the acidification of D-glucaric acid, which leads to the formation of this compound along with other lactones such as D-glucaro-1,4-lactone and D-glucaro-1,4:6,3-dilactone . The reaction typically requires a mineral acid such as sulfuric acid and is carried out in an aqueous solution .
Industrial Production Methods: In industrial settings, this compound is produced by acidifying a solution of D-glucaric acid salts, such as calcium D-glucarate, in the presence of acetone and water. The mixture is then allowed to rise to a specific temperature range and stirred. The resulting crude mixture is filtered, and the filtrate is concentrated under vacuum pressure to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: D-glucaro-6,3-lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-glucaric acid.
Reduction: It can be reduced to form D-glucuronic acid derivatives.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions.
Major Products:
Oxidation: D-glucaric acid.
Reduction: D-glucuronic acid derivatives.
Substitution: Various substituted lactone derivatives.
Scientific Research Applications
D-glucaro-6,3-lactone has several scientific research applications:
Mechanism of Action
D-glucaro-6,3-lactone exerts its effects through various mechanisms:
Antioxidative Properties: It acts as an antioxidant by inhibiting the formation of reactive oxygen species and reducing oxidative stress.
Enzyme Inhibition: It inhibits β-glucuronidase, which plays a role in the metabolism of glucuronic acid.
Molecular Targets and Pathways: It targets enzymes involved in oxidative stress and inflammation pathways, thereby exerting its antioxidative and anti-inflammatory effects.
Comparison with Similar Compounds
D-glucaro-1,4-lactone: Another lactone derivative of D-glucaric acid with similar antioxidative properties.
D-glucaro-1,46,3-dilactone:
D-glucurono-6,3-lactone: A glucuronic acid derivative with similar chemical properties.
Uniqueness: D-glucaro-6,3-lactone is unique due to its specific lactone structure, which imparts distinct chemical and biological properties. Its ability to inhibit β-glucuronidase and its potential antioxidative effects make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2782-04-9 |
|---|---|
Molecular Formula |
C6H8O7 |
Molecular Weight |
192.12 g/mol |
IUPAC Name |
(2S)-2-[(2S,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2+,3+,4+/m1/s1 |
InChI Key |
XECPAIJNBXCOBO-HTVIOJJOSA-N |
Isomeric SMILES |
[C@H]1([C@@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O |
Canonical SMILES |
C1(C(C(=O)OC1C(C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)methanol](/img/structure/B8706454.png)







